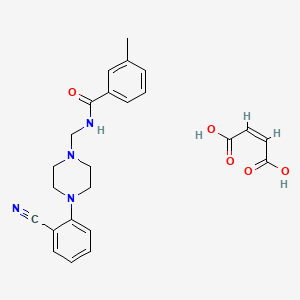

PD 168077 Maleat

Übersicht

Beschreibung

PD 168077 Maleat: ist ein potenter und selektiver Agonist für den Dopamin-D4-Rezeptor. Er hat eine hohe Affinität zum D4-Rezeptor und zeigt eine über 400-fache Selektivität gegenüber dem D2-Rezeptor und eine über 300-fache Selektivität gegenüber dem D3-Rezeptor . Diese Verbindung wird in der Neurowissenschaftlichen Forschung häufig verwendet, um die Rolle von Dopaminrezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Herstellungsmethoden

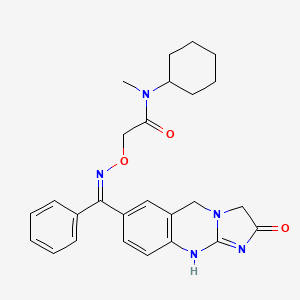

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die die Selektivität für den D4-Rezeptor verleihen. Der Syntheseweg beinhaltet in der Regel:

- Bildung des Piperazinrings.

- Einführung der Cyanophenylgruppe.

- Kopplung mit Methylbenzamid.

- Bildung des Maleatsalzes.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch Umkristallisation und andere Reinigungstechniken gereinigt, um eine Reinheit von über 98 % zu erreichen .

Wissenschaftliche Forschungsanwendungen

PD 168077 Maleat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaft: Es wird verwendet, um die Rolle von Dopamin-D4-Rezeptoren bei kognitiven Funktionen, Lernen und Gedächtnis zu untersuchen

Pharmakologie: Die Verbindung wird in der Wirkstoffforschung und -entwicklung eingesetzt, um potenzielle therapeutische Wirkstoffe zu identifizieren, die auf Dopaminrezeptoren abzielen.

Verhaltensstudien: Forscher verwenden this compound, um die Auswirkungen der Modulation von Dopaminrezeptoren auf Verhalten und psychiatrische Störungen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an Dopamin-D4-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Modulation intrazellulärer Signalwege, einschließlich der Translokation der Calcium/Calmodulin-abhängigen Proteinkinase II zu postsynaptischen Stellen in Neuronen . Die hohe Selektivität der Verbindung für den D4-Rezeptor gegenüber anderen Dopamin-Rezeptorsubtypen ist ein Schlüsselfaktor für ihren Wirkmechanismus.

Wirkmechanismus

Target of Action

PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . The D4 dopamine receptor is one of the five subtypes of dopamine receptors in the brain. It plays a crucial role in the modulation of neuronal functions, including neurotransmission, neurodevelopment, and synaptic plasticity .

Mode of Action

PD 168077 maleate interacts with the D4 dopamine receptor, displaying over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .

Biochemical Pathways

Upon activation of the D4 dopamine receptor, PD 168077 maleate induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This process is part of the biochemical pathway involved in synaptic plasticity, a key mechanism underlying learning and memory.

Result of Action

The activation of the D4 dopamine receptor by PD 168077 maleate has been shown to reverse object recognition deficits . This suggests that the compound may have potential therapeutic applications in conditions associated with cognitive impairment.

Action Environment

The action of PD 168077 maleate can be influenced by various environmental factors. For instance, it is unstable in ethanol solution . Therefore, the choice of solvent can significantly impact the stability and efficacy of this compound. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -20°C under desiccating conditions .

Biochemische Analyse

Biochemical Properties

PD 168077 Maleate interacts primarily with the D4 dopamine receptor . It has over 400-fold selectivity over the D2 and over 300-fold selectivity versus the D3 dopamine receptor subtypes . The nature of these interactions involves binding to the D4 receptor, which can influence various biochemical reactions within the cell .

Cellular Effects

PD 168077 Maleate has been shown to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons This suggests that PD 168077 Maleate can influence cell function by modulating cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of PD 168077 Maleate involves its binding to the D4 dopamine receptor This binding can lead to changes in gene expression and cellular responses

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PD 168077 maleate is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer selectivity for the D4 receptor. The synthetic route typically involves:

- Formation of the piperazine ring.

- Introduction of the cyanophenyl group.

- Coupling with methylbenzamide.

- Formation of the maleate salt.

Industrial Production Methods: Industrial production of PD 168077 maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is purified through recrystallization and other purification techniques to achieve a purity of over 98% .

Analyse Chemischer Reaktionen

Reaktionstypen: PD 168077 Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die die Selektivität und Potenz der Verbindung beeinflussen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Verbindungen erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

PD 168077 Maleat ist einzigartig in seiner hohen Selektivität für den Dopamin-D4-Rezeptor. Ähnliche Verbindungen umfassen:

Quinpirol: Ein Dopaminrezeptoragonist mit geringerer Selektivität für den D4-Rezeptor.

Ropinirol: Ein weiterer Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird, mit breiterer Rezeptoraktivität.

Sumanirole: Ein selektiver D2-Rezeptoragonist mit unterschiedlichen Rezeptoraffinitätsprofilen.

This compound zeichnet sich durch seine außergewöhnliche Selektivität für den D4-Rezeptor aus, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf diesen spezifischen Rezeptorsubtyp konzentriert.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUGRPISCANHO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042601 | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630117-19-0 | |

| Record name | PD-168077 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

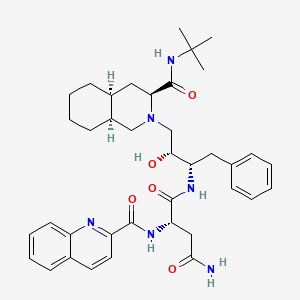

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

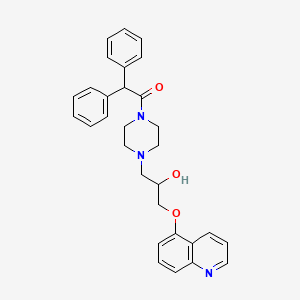

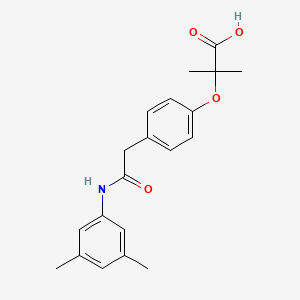

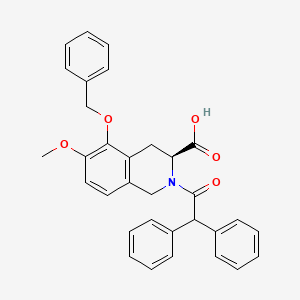

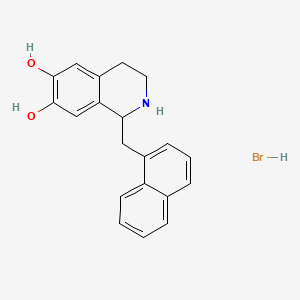

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.